N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine
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Overview
Description
N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine is an organic compound that features a bromine atom, an ethoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with 2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-2-methylaniline
- N-(5-bromo-2-ethoxybenzyl)-2-phenylethanamine
- N-(5-bromo-2-ethoxybenzyl)cyclopentanamine
Uniqueness
N-(5-bromo-2-ethoxybenzyl)-N-(2-methylphenyl)amine is unique due to the presence of both the ethoxy group and the methylaniline moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H18BrNO |
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Molecular Weight |
320.22g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C16H18BrNO/c1-3-19-16-9-8-14(17)10-13(16)11-18-15-7-5-4-6-12(15)2/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
WTFWKVYGAVVRPT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2C |
Origin of Product |
United States |
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